Product packaging for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran(Cat. No.:)

6-Hydroxy-3-methyl-2,3-dihydrobenzofuran

Cat. No.: B8483601
M. Wt: 150.17 g/mol
InChI Key: IFWMNSBXPSDWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-3-methyl-2,3-dihydrobenzofuran is a chemical compound of interest in medicinal chemistry and drug discovery. It features a 2,3-dihydrobenzofuran core, a privileged structure in pharmaceutical research known for its versatile biological activities . This scaffold is found in compounds evaluated for a range of therapeutic areas. Research indicates that derivatives of dihydrobenzofuran can exhibit potent inhibitory activity against enzymes like aldose reductase, a target for managing diabetic complications, as demonstrated by related compounds isolated from natural sources . Furthermore, the structural motif is frequently explored in oncology; substituted dihydrobenzofurans have shown promising cytotoxic and anticancer properties in vitro, with their activity often enhanced by specific functional group modifications . The compound serves as a key synthetic intermediate for further chemical functionalization. Researchers can utilize this scaffold to develop novel analogs, exploring structure-activity relationships (SAR) by introducing substituents at various positions to optimize potency and selectivity for specific biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B8483601 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1-benzofuran-6-ol

InChI

InChI=1S/C9H10O2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,10H,5H2,1H3

InChI Key

IFWMNSBXPSDWKD-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C=CC(=C2)O

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 6 Hydroxy 3 Methyl 2,3 Dihydrobenzofuran

Functional Group Transformations and Derivatization

The presence of a phenolic hydroxyl group and a dihydrofuran ring system provides multiple avenues for chemical modification, allowing for the synthesis of a wide array of derivatives.

Oxidation and Reduction Reactions of the Hydroxyl Group and Ring System

The hydroxyl group and the dihydrobenzofuran ring system are both susceptible to oxidation and reduction, leading to a variety of transformed products.

Oxidation: The phenolic hydroxyl group can be oxidized under various conditions, though this can sometimes lead to complex product mixtures due to the electron-rich nature of the ring. More controlled oxidations can target the dihydrofuran ring. For instance, the oxidation of 3-arylbenzofuran-2(3H)-ones, which are structurally related, can proceed via a decarbonylation-oxidation protocol to yield 2-hydroxybenzophenones. This reaction is thought to involve the in-situ generation of hydroperoxides beilstein-journals.org. In some cases, bulky oxidizing agents may lead to hydroxylation at the C3 position of the dihydrofuran ring instead of the expected decarbonylation-oxidation, highlighting the influence of steric factors on the reaction outcome beilstein-journals.org. Direct hydroxylation at the C3 position of a 6-methyl-2,3-dihydrobenzofuran (B8752194) has been achieved using oxaziridine (B8769555) derivatives like the Davis reagent, yielding the 3-hydroxy derivative .

Reduction: The dihydrofuran ring of 6-hydroxy-3-methyl-2,3-dihydrobenzofuran is already in a reduced state compared to its benzofuran (B130515) counterpart. However, further reduction of related benzofuran systems can be informative. For example, 2-arylbenzofuran-3-carboxylates can be reduced to trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylates using magnesium in a mixture of THF and methanol (B129727) acs.org. Catalytic hydrogenation is another common method. The reduction of 6-hydroxy-benzofuran-4-carboxylic acid methyl ester using palladium on carbon under a hydrogen atmosphere yields the corresponding 2,3-dihydrobenzofuran (B1216630) derivative googleapis.com.

Table 1: Examples of Oxidation and Reduction Reactions on Dihydrobenzofuran Scaffolds
Reaction TypeSubstrateReagents and ConditionsProductReference
Oxidation (Hydroxylation)6-methyl-2,3-dihydrobenzofuranDavis reagent, CH₂Cl₂, -78°C3-hydroxy-6-methyl-2,3-dihydrobenzofuran (B8563788)
Reduction2-arylbenzofuran-3-carboxylateMg, THF-MeOH, -15°Ctrans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate acs.org
Reduction (Catalytic Hydrogenation)6-hydroxy-benzofuran-4-carboxylic acid methyl esterH₂, Pd/C, EtOAc, Acetic acid6-hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester googleapis.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Heterocyclic Rings

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group and the ether linkage of the dihydrofuran ring libretexts.org. The hydroxyl group is a strong ortho-, para-director, while the alkyl ether linkage is also an ortho-, para-director msu.edu. The interplay of these groups, along with the methyl group, directs incoming electrophiles primarily to the C5 and C7 positions.

Friedel-Crafts reactions are a classic example of electrophilic aromatic substitution. wikipedia.orgnih.govrsc.org Friedel-Crafts acylation, for instance, involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride youtube.com. For the this compound scaffold, acylation would be expected to occur at the positions most activated by the hydroxyl group. Other electrophilic substitution reactions such as halogenation, nitration, and sulfonation are also possible, with the regioselectivity governed by the directing effects of the existing substituents rsc.orgyoutube.com.

Nucleophilic Substitution: Nucleophilic substitution reactions on the unsubstituted aromatic ring of this compound are generally difficult unless activated by strong electron-withdrawing groups msu.edu. However, the heterocyclic ring can be involved in nucleophilic reactions. For instance, the generation of o-quinone methides from related phenolic precursors can be followed by the Michael addition of various nucleophiles (C, N, O, and S) to synthesize 3-substituted 2,3-dihydrobenzofurans organic-chemistry.org. While direct nucleophilic substitution on the heterocyclic ring is not common, ring-opening reactions followed by subsequent transformations can be a viable strategy for functionalization.

Elaboration of the 2,3-Dihydrobenzofuran Scaffold

Further functionalization of the this compound core can lead to more complex molecules with diverse properties.

Introduction of Carbonyl and Carboxylic Acid Moieties

The introduction of carbonyl and carboxylic acid groups is a valuable transformation for creating intermediates for further synthesis, particularly in medicinal chemistry. One common strategy is through Friedel-Crafts acylation as mentioned earlier, which introduces a ketone that can be further oxidized to a carboxylic acid.

Another approach involves building the benzofuran ring with the desired functionality already in place. For example, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid can be synthesized from 6-acetoxy-2-methylbenzofuran via a reaction with oxalyl chloride and aluminum trichloride, followed by hydrolysis chemicalbook.com. While this example yields a benzofuran, similar strategies can be adapted for dihydrobenzofuran systems. The synthesis of various substituted benzofuran and dihydrobenzofuran carboxylic acids and carboxamides has been explored for the creation of compound libraries for drug discovery acs.orgresearchgate.netnih.govthieme-connect.com. For instance, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a key intermediate in the synthesis of the drug Fruquintinib tdcommons.org.

Derivatization with Organochalcogen Compounds

The incorporation of chalcogens, particularly selenium, into the 2,3-dihydrobenzofuran scaffold has been shown to yield compounds with interesting biological activities mdpi.com. A common method for achieving this is through the oxyselenocyclization of 2-allylphenols mdpi.com. This reaction can be promoted by various reagents.

One sustainable approach utilizes a visible light-mediated synthesis with I₂/SnCl₂ as a promoter and blue LED irradiation to synthesize 2,3-chalcogenyl-dihydrobenzofurans mdpi.com. Another method employs an I₂/TBHP oxidant system at room temperature for the selenocyclization of 2-allylphenols with diorganyl diselenides researchgate.net. A versatile and safe protocol involves the reaction of di(hetero)aryl or alkyl diselenides with Oxone® to generate an electrophilic selenium species in situ, which then induces the oxyselenocyclization of 2-allylphenols to produce 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans researchgate.net. Additionally, polymer-supported selenium bromide has been used as a recyclable reagent for the synthesis of 2-iodomethyl-2,3-dihydrobenzofurans from ortho-allylated phenols ingentaconnect.com.

Table 2: Methods for Derivatization with Organochalcogen Compounds
MethodSubstrateReagents and ConditionsProduct TypeReference
Visible Light-Mediated Oxyselenocyclization2-allylphenol and diphenyl diselenideI₂/SnCl₂, blue LED2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran mdpi.com
I₂/TBHP-Promoted Selenocyclization2-allylphenol and diorganyl diselenideI₂/TBHP, room temperature2-[(organoselanyl)methyl]-2,3-dihydrobenzofuran researchgate.net
Oxone®-Mediated Oxyselenocyclization2-allylphenol and di(hetero)aryl/alkyl diselenideOxone®2-[(organoselanyl)methyl]-2,3-dihydrobenzofuran researchgate.net
Solid-Phase Synthesisortho-allylated phenol (B47542)Polymer-supported selenium bromide, then methyl iodide2-iodomethyl-2,3-dihydrobenzofuran ingentaconnect.com

Synthesis of Spirocyclic Dihydrobenzofuran Derivatives

Spirocyclic compounds containing a dihydrobenzofuran moiety are of significant interest due to their unique three-dimensional structures and potential applications in medicinal chemistry and materials science bohrium.comnih.govrsc.org. Several synthetic strategies have been developed to access these complex architectures.

One approach involves cycloaddition reactions. For example, new spirocyclic compounds derived from tetrahydrobenzoxazol-2-ones have been synthesized via a [4+2] cycloaddition reaction between N-substituted exo-2-oxazolidinone dienes and bis-chalcones with high regio- and diastereoselectivity bohrium.com.

Another strategy involves the reaction of 3-sulfonylphthalides with 2-formylaryl triflates in a modified Hauser-Kraus reaction, which proceeds through a cascade of rearrangements to yield spirolactone or benzofuran derivatives acs.org. Palladium-catalyzed reactions have also been employed. A modular method for preparing 2,3-dihydrobenzofuran-based spirocyclic compounds has been developed from o-substituted aryl iodides via a Mizoroki-Heck-type reaction pathway nih.gov. These methods provide access to a wide range of spirocyclic dihydrobenzofuran derivatives for further exploration.

Fluorination and Trifluoromethylation Strategies

The introduction of fluorine and trifluoromethyl groups into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. For this compound, both the aromatic ring and the hydroxyl group present viable sites for such modifications. The chemical reactivity of this compound towards fluorination and trifluoromethylation is governed by the electron-donating nature of the hydroxyl and the dihydrofuran ring system, which activates the aromatic ring for electrophilic substitution.

Fluorination Strategies

Electrophilic fluorination is the most direct approach for the introduction of a fluorine atom onto the aromatic ring of this compound. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Given that the para position (C5) is already substituted with the fused dihydrofuran ring, electrophilic attack is anticipated to occur at the positions ortho to the hydroxyl group (C5 and C7).

Common electrophilic fluorinating reagents contain a nitrogen-fluorine (N-F) bond and are effective for the fluorination of electron-rich aromatic compounds like phenols. wikipedia.org One of the most widely used and versatile reagents for this purpose is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgnih.gov The reaction of this compound with Selectfluor™ would likely proceed via an electrophilic aromatic substitution mechanism. wikipedia.org

The precise regiochemical outcome of the fluorination can be influenced by the reaction conditions. However, for phenols, a common issue can be the lack of high ortho/para selectivity and potential dearomatization. wikipedia.org In the case of this compound, steric hindrance from the adjacent dihydrofuran ring might influence the selectivity between the C5 and C7 positions.

Another potential strategy is deoxyfluorination, which would convert the phenolic hydroxyl group into a carbon-fluorine bond. nih.govorganic-chemistry.org Reagents such as PhenoFluor™ have been developed for the one-step ipso-fluorination of phenols. sigmaaldrich.com This transformation would yield 6-fluoro-3-methyl-2,3-dihydrobenzofuran.

StrategyReagent(s)Potential Product(s)Reaction Type
Electrophilic Aromatic FluorinationSelectfluor™5-Fluoro-6-hydroxy-3-methyl-2,3-dihydrobenzofuran and/or 7-Fluoro-6-hydroxy-3-methyl-2,3-dihydrobenzofuranElectrophilic Aromatic Substitution
DeoxyfluorinationPhenoFluor™6-Fluoro-3-methyl-2,3-dihydrobenzofuranNucleophilic Substitution (ipso-substitution)

Trifluoromethylation Strategies

Trifluoromethylation of this compound can be approached in two primary ways: O-trifluoromethylation of the hydroxyl group to form a trifluoromethyl ether, or C-H trifluoromethylation of the aromatic ring.

O-Trifluoromethylation:

The direct O-trifluoromethylation of phenols to yield aryl trifluoromethyl ethers is a challenging transformation due to the nature of the oxygen atom. acs.orgcas.cn However, several methods have been developed to achieve this. One approach involves a two-step process of O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination. acs.orgcas.cn Another strategy involves the conversion of the phenol to an aryl xanthate, which is then treated with a fluorinating agent like XtalFluor-E in the presence of an oxidant. nih.govacs.org These methods would convert the hydroxyl group of this compound into a trifluoromethoxy group, yielding 6-(trifluoromethoxy)-3-methyl-2,3-dihydrobenzofuran.

C-H Trifluoromethylation:

Direct C-H trifluoromethylation of the aromatic ring can be achieved using electrophilic trifluoromethylating reagents. Hypervalent iodine compounds, such as Togni's reagents, are effective for the trifluoromethylation of various nucleophiles, including phenols. wikipedia.orgenamine.net For phenolates, substitution often occurs preferentially at the ortho position. wikipedia.org Copper-catalyzed trifluoromethylation of phenol derivatives with Togni's reagent has also been reported, with the solvent playing a critical role in directing the reaction towards either benzylic or aromatic C-H trifluoromethylation. rsc.org

Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents that can be used. tcichemicals.comtcichemicals.comenamine.net These reagents can trifluoromethylate electron-rich aromatic rings. tcichemicals.com A palladium-catalyzed C-H trifluoromethylation of indolines (a structurally related heterocyclic system) using Umemoto's reagent has been demonstrated, suggesting that metal-catalyzed approaches could also be viable for the dihydrobenzofuran system. acs.org

StrategyReagent(s)Potential Product(s)Reaction Type
O-Trifluoromethylation1. Sodium bromodifluoroacetate, 2. AgNO₃, Selectfluor II6-(Trifluoromethoxy)-3-methyl-2,3-dihydrobenzofuranO-Carboxydifluoromethylation and Decarboxylative Fluorination
O-Trifluoromethylation1. Imidazolium methylthiocarbonothioyl salt, 2. XtalFluor-E, TCCA or NFSI6-(Trifluoromethoxy)-3-methyl-2,3-dihydrobenzofuranVia Xanthate Intermediate
C-H TrifluoromethylationTogni's Reagent II5-(Trifluoromethyl)-6-hydroxy-3-methyl-2,3-dihydrobenzofuran and/or 7-(Trifluoromethyl)-6-hydroxy-3-methyl-2,3-dihydrobenzofuranElectrophilic Aromatic Substitution
C-H TrifluoromethylationUmemoto's Reagent5-(Trifluoromethyl)-6-hydroxy-3-methyl-2,3-dihydrobenzofuran and/or 7-(Trifluoromethyl)-6-hydroxy-3-methyl-2,3-dihydrobenzofuranElectrophilic Aromatic Substitution

Retrosynthetic Analysis and Rational Design of Synthetic Pathways

Fundamental Principles of Retrosynthetic Disconnection Applied to 2,3-Dihydrobenzofurans

Retrosynthetic analysis begins by identifying the target molecule and working backward by breaking bonds to reveal simpler precursor structures. lkouniv.ac.in This process involves two key operations: disconnections and functional group interconversions (FGI). A disconnection is the imaginary reverse of a chemical reaction, breaking a bond to simplify the molecule. lkouniv.ac.inscitepress.org This process generates idealized fragments called synthons, which are then matched to real-world chemical reagents known as synthetic equivalents. lkouniv.ac.in FGI is the conversion of one functional group into another to facilitate a key disconnection or simplify the structure. scitepress.orgimperial.ac.uk

When applied to the 2,3-dihydrobenzofuran (B1216630) scaffold, several strategic disconnections can be considered. The most common approaches focus on cleaving the bonds that form the heterocyclic ring, as these are typically the bonds formed in the forward synthesis.

Key retrosynthetic disconnections for the 2,3-dihydrobenzofuran core include:

C-O Bond Disconnection (Ether Linkage): Breaking the bond between the aromatic ring and the oxygen atom (C4a-O bond) is a primary strategy. This disconnection simplifies the bicyclic system into a monosubstituted phenol (B47542) derivative, a common and often readily available starting material. youtube.comresearchgate.net The side chain can then be envisioned as a three-carbon electrophile.

C-C Bond Disconnection: An alternative strategy involves cleaving a carbon-carbon bond within the dihydrofuran ring. For instance, a disconnection of the C2-C3 bond could lead back to an ortho-quinone methide intermediate and a nucleophile, or it could arise from an intramolecular reaction of an aryl halide with a ketone. organic-chemistry.org

Intramolecular Cyclization Precursors: Many syntheses of 2,3-dihydrobenzofurans rely on the intramolecular cyclization of a suitable precursor. tandfonline.comnih.gov Therefore, a common retrosynthetic step is to disconnect the ether bond to reveal an ortho-allylphenol. In the forward direction, this precursor can undergo iodocyclization or other electrophile-induced cyclizations to form the dihydrofuran ring. tandfonline.com Another approach involves the intramolecular C-H activation and annulation of phenoxy-containing starting materials. nih.gov

These disconnections are not chosen randomly but are guided by the reliability and efficiency of the corresponding forward reactions. The goal is to arrive at precursors that are either commercially available or can be synthesized through well-established chemical transformations. nih.gov

Identification of Key Building Blocks and Precursors for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran

Applying the principles of retrosynthesis to the specific target molecule, this compound, allows for the identification of several plausible key building blocks. The substitution pattern—a hydroxyl group at C6 and a methyl group at C3—guides the selection of precursors.

A primary retrosynthetic disconnection of the C4a-O ether bond leads to two main synthons: a substituted hydroquinone (B1673460) derivative and a three-carbon fragment bearing the methyl group.

Interactive Table: Potential Precursors for this compound (This is a simplified representation of an interactive table. In a digital format, users could sort and filter the data.)

Precursor Type Specific Building Block Corresponding Forward Reaction
Aromatic Core Benzene-1,4-diol (B12442567) (Hydroquinone) Alkylation followed by intramolecular cyclization
Aromatic Core 4-Haloresorcinol Palladium-catalyzed coupling with a diene organic-chemistry.orgnih.gov
C3 Side-Chain Methallyl chloride (3-chloro-2-methyl-1-propene) Williamson ether synthesis followed by cyclization
C3 Side-Chain Crotyl bromide (1-bromo-2-butene) Alkylation and subsequent ring-closing reaction

One of the most direct synthetic strategies involves the reaction of a suitably protected hydroquinone derivative with an electrophilic three-carbon unit. For example, benzene-1,4-diol (hydroquinone) could serve as the aromatic starting material. The C3-methyl group can be introduced using reagents like methallyl chloride or a related propylene (B89431) oxide derivative. An alternative approach involves the Claisen rearrangement of an O-allylated hydroquinone, which would position the allyl group correctly for a subsequent intramolecular cyclization to form the dihydrofuran ring. tandfonline.com

Another powerful method for constructing the dihydrobenzofuran core is through transition metal-catalyzed reactions. nih.gov A retrosynthetic approach based on this strategy might disconnect the molecule to reveal a 4-haloresorcinol and a 1,3-diene, which can be coupled using a palladium catalyst. organic-chemistry.orgnih.gov

Convergent and Linear Synthetic Route Planning

For this compound, both approaches can be envisioned:

Linear Route Example: A linear approach might start with hydroquinone, perform a mono-alkylation with an allyl halide, execute a Claisen rearrangement to form 2-allyl-benzene-1,4-diol, and finally perform an intramolecular cyclization to yield the target molecule. Each step is performed sequentially on the main molecular backbone.

Convergent Route Example: A convergent strategy would involve the parallel synthesis of two key fragments. nih.gov For instance, one sequence could prepare a protected 4-bromoresorcinol. A separate sequence could prepare a suitable organometallic reagent derived from a three-carbon unit. These two advanced intermediates would then be coupled in a key bond-forming reaction, such as a palladium-catalyzed heteroannulation, to construct the dihydrobenzofuran core in a single step. acs.orgnih.gov This convergent approach is particularly advantageous for producing diverse libraries of related compounds. nih.gov

Strategic Use of Protecting Groups and Functional Group Interconversions

The successful synthesis of a molecule with multiple functional groups, such as this compound, often requires the strategic use of protecting groups. jocpr.com Protecting groups are temporary modifications of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. jocpr.comlibretexts.org The phenolic hydroxyl group in the target's precursors is acidic and nucleophilic, which can be incompatible with many reaction conditions, such as those involving strong bases or organometallic reagents.

Protecting Groups for Phenols: To circumvent these issues, the hydroxyl group is often "protected" early in the synthesis and "deprotected" at a later, appropriate stage. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal. wiley-vch.de

Interactive Table: Common Protecting Groups for Phenolic Hydroxyls (This is a simplified representation of an interactive table. In a digital format, users could sort and filter the data.)

Protecting Group Abbreviation Protection Conditions Deprotection Conditions
Benzyl ether Bn Benzyl bromide (BnBr), Base (e.g., K₂CO₃) Hydrogenolysis (H₂, Pd/C)
Methoxymethyl ether MOM MOM-Cl, Base (e.g., DIPEA) Acid (e.g., HCl)
Silyl ethers (e.g., TBDMS) TBDMS TBDMS-Cl, Imidazole Fluoride source (e.g., TBAF)

Functional Group Interconversions (FGI): FGI is the transformation of one functional group into another and is a cornerstone of synthetic strategy. imperial.ac.ukub.edu It is used to prepare a substrate for a key reaction or to unmask a desired functionality after a crucial step. For example, a ketone might be introduced into a precursor molecule and later reduced to a secondary alcohol using a reagent like sodium borohydride. vanderbilt.edu This alcohol could then be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate an intramolecular cyclization via nucleophilic substitution by the phenolic oxygen. vanderbilt.edu FGIs provide the tactical flexibility needed to navigate complex synthetic pathways and connect the available starting materials to the desired target structure. imperial.ac.uk

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran, distinct signals corresponding to each unique proton environment are expected. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicities) would reveal their coupling relationships. The protons on the dihydrofuran ring (at positions 2 and 3) would show complex splitting due to their diastereotopic nature and coupling to each other and the adjacent methyl group. The methyl group protons would likely appear as a doublet, and the phenolic hydroxyl proton would typically present as a broad singlet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct signals would be expected: six for the aromatic carbons (four substituted, two unsubstituted) and three for the aliphatic carbons of the methyl group and the C2 and C3 positions of the dihydrofuran ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl and ether groups.

The following table outlines the expected chemical shifts (δ) for the protons and carbons of the target molecule, based on typical values for similar structural motifs.

Expected ¹H NMR DataExpected ¹³C NMR Data
Proton AssignmentExpected Chemical Shift (ppm)Carbon AssignmentExpected Chemical Shift (ppm)
-OH~4.5-5.5 (broad s)C-CH₃~15-25
Aromatic H (C4, C5, C7)~6.5-7.0C3~30-40
C2-H₂~4.0-4.8 (m)C2~70-80
C3-H~3.2-3.8 (m)Aromatic C (C4, C5, C7)~110-125
-CH₃~1.2-1.4 (d)Aromatic C (C3a, C7a)~125-135
Aromatic C-OH (C6)~150-160

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly effective for identifying the functional groups present. The IR spectrum of this compound would provide a unique vibrational "fingerprint."

Key absorptions would confirm its structure: a strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydrofuran ring and methyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. Finally, a prominent C-O stretching band for the phenolic ether linkage would be expected around 1200-1250 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
Aromatic C=C Stretch1450-1600Medium-Strong
Aryl Ether C-O Stretch1200-1250Strong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), would be used to determine the exact molecular formula of this compound. The compound has a molecular formula of C₉H₁₀O₂ and a monoisotopic mass of approximately 150.0681 Da. HRMS can measure this mass with high precision (typically to within 5 ppm), confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. researchgate.net This technique would first separate the compound from any impurities and then generate a mass spectrum based on electron ionization (EI). researchgate.net The EI mass spectrum would show a molecular ion peak (M⁺) at m/z 150. A characteristic fragmentation pattern would also be observed, likely involving the loss of the methyl group (M-15) to give a fragment at m/z 135, which is a common fragmentation pathway for such structures.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

To perform this analysis on this compound, it would first be necessary to grow a high-quality single crystal, which can be a challenging process. If successful, the analysis would provide precise data on bond lengths, bond angles, and the conformation of the dihydrofuran ring. It would also reveal the stereochemistry at the C3 chiral center and show how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group. No published crystal structure for this specific compound is currently available.

Advanced Chromatographic Methods for Purification and Purity Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol (B129727)/water or acetonitrile/water mixture). The compound would elute at a characteristic retention time. By analyzing the chromatogram, typically with a UV detector set to a wavelength where the aromatic ring absorbs, the purity of the sample can be determined. A pure sample would ideally show a single, sharp peak.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. researchgate.net this compound could be analyzed by GC to assess its purity. The sample is vaporized and passed through a column, and the time it takes to elute (the retention time) is measured. The area of the peak corresponding to the compound in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Computational Chemistry and Reaction Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of 2,3-dihydrobenzofuran (B1216630) derivatives. materialsciencejournal.org Such studies provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are fundamental to understanding chemical reactivity. The energy gap between HOMO and LUMO (EHOMO-ELUMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. materialsciencejournal.org

For the 2,3-dihydrobenzofuran scaffold, DFT calculations using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been employed to compute optimized geometries, global reactivity descriptors, and thermodynamic parameters. materialsciencejournal.org These calculations can predict regions within the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, the phenolic hydroxyl group at the C-6 position in 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran is expected to significantly influence the electron density distribution across the aromatic ring, thereby affecting its reactivity. Theoretical calculations on related benzofuran (B130515) systems have been used to explain the regioselectivity of reactions, with local electrophilicity (ωk) being a useful parameter for predicting the outcome of polar reactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies of Dihydrobenzofuran Derivatives

Note: Data is for (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI) and (E)-7-((2,3-dihydrobenzofuran-5-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (DBTI), as specific data for this compound was not available. Data sourced from DFT/B3LYP/6-311++G (d,p) calculations. materialsciencejournal.org

Elucidation of Reaction Mechanisms and Transition States in Dihydrobenzofuran Synthesis

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various synthetic pathways, and computational studies are instrumental in elucidating the underlying reaction mechanisms and identifying key transition states. Common strategies include transition-metal-catalyzed reactions and metal-free cyclizations. nih.govnih.gov

For example, Rhodium-catalyzed protocols involving diazo-containing phenolic compounds can proceed through the formation of an oxonium ylide intermediate. nih.gov This intermediate is a crucial species whose structure and stability can be modeled computationally to understand the reaction's diastereoselectivity. Similarly, palladium-catalyzed Heck/Tsuji–Trost reactions provide an enantioselective route to chiral 2,3-dihydrobenzofurans. organic-chemistry.org

Metal-free approaches, such as Brønsted acid-mediated [3+2] cycloaddition reactions, have also been developed. nih.govfrontiersin.org In these reactions, computational modeling can help rationalize the role of the acid catalyst in activating the substrates and stabilizing the transition state of the key cyclization step. For instance, a proposed mechanism for a visible-light-mediated synthesis involves the generation of various radical intermediates and cyclized products, where the specific pathway and product distribution can be explored through theoretical calculations. nih.govmdpi.com Understanding these pathways is essential for optimizing reaction conditions to favor the formation of specific isomers, such as those with a methyl group at the C-3 position. nih.gov

Conformational Analysis and Stereochemical Prediction

The 2,3-dihydrobenzofuran ring system is not planar, and its conformation is a critical determinant of its chemical and biological properties. The dihydrofuran ring typically adopts an envelope or twisted conformation to minimize steric strain. The substituents on this ring, such as the C-3 methyl group in this compound, will have preferred pseudo-axial or pseudo-equatorial orientations.

Conformational analysis, often performed using computational methods, can predict the lowest energy conformers and the energy barriers between them. researchgate.net The stereochemistry of the molecule, particularly the relative orientation of substituents at C-2 and C-3, gives rise to cis and trans diastereomers. The relative stability of these isomers can be predicted computationally.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the stereochemistry, and the observed coupling constants (J-values) between protons at C-2 and C-3 are highly dependent on the dihedral angle between them, as described by the Karplus equation. nih.gov Theoretical calculations can compute these J-values for different conformers, and comparison with experimental data allows for confident assignment of the cis or trans configuration. researchgate.netacs.org Studies on related 2-methyl-3-hydroxy-2,3-dihydrobenzofurans have shown that calculated coupling constants for the lowest energy conformers can strongly support the assignment of trans (smaller J-value) and cis (larger J-value) structures. researchgate.netacs.org

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Insights

Molecular modeling and docking are indispensable tools for understanding how 2,3-dihydrobenzofuran derivatives interact with biological targets, providing crucial insights for structure-activity relationship (SAR) studies. nih.gov The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure," meaning it is a versatile framework capable of binding to multiple biological receptors. nih.gov

Docking simulations predict the preferred binding orientation of a ligand, such as a this compound derivative, within the active site of a target protein. These studies calculate a binding energy or docking score, which estimates the binding affinity. nih.govsphinxsai.com The analysis of the resulting ligand-protein complex can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding. researchgate.net

SAR studies on benzofuran and dihydrobenzofuran derivatives have highlighted the importance of specific substitutions for biological activity. For example, the presence and position of hydroxyl groups can be essential for activity, often acting as hydrogen bond donors or acceptors in the receptor's active site. nih.govrsc.org The hydroxyl group at C-6 in the target compound is thus a key feature for potential biological interactions. Similarly, the size, position, and stereochemistry of the methyl group at C-3 can influence binding by affecting the molecule's shape, conformational flexibility, and interactions with hydrophobic pockets in the target protein. nih.gov By combining docking results with experimental bioactivity data for a series of analogs, researchers can build robust SAR models that guide the design of more potent and selective compounds. nih.govnih.gov

Table 2: Representative Docking Scores of Benzofuran Derivatives Against a Target Protein

Note: Data represents docking scores for substituted-thioxo-thiadiazol-p-hydroxyphenylbenzohydrazide derivatives against angiotensin-I-converting enzyme, as specific data for this compound was not available. A more negative G-score indicates potentially better binding affinity. sphinxsai.com

Applications in Complex Organic Synthesis and Scaffold Diversity

2,3-Dihydrobenzofuran (B1216630) Scaffolds as Synthetic Building Blocks for Complex Organic Molecules

The 2,3-dihydrobenzofuran (2,3-DHB) scaffold is a privileged structural motif found in a vast number of natural and synthetic compounds. acs.orgresearchgate.netdiva-portal.org Its significance is underscored by its presence in compounds exhibiting a wide range of biological activities, including anti-HIV, antimalarial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net Consequently, the development of synthetic methods to construct and elaborate upon this scaffold is a subject of intense interest within the organic and medicinal chemistry communities. researchgate.net

The utility of the 2,3-DHB framework as a synthetic precursor lies in its unique structural features, which make it an ideal candidate for building more complex molecular architectures. nih.gov The fusion of an aromatic ring with a saturated five-membered oxygen-containing ring provides a topographically distinct, three-dimensional structure that can be strategically modified. acs.org Chemists leverage this scaffold to access a diverse range of complex organic molecules through various synthetic transformations. nih.govresearchgate.net Methodologies such as transition metal-catalyzed cyclizations, intramolecular C-H insertions, and cycloaddition reactions have been developed to efficiently assemble the core 2,3-dihydrobenzofuran structure, which can then be further functionalized. nih.govacs.org

Examples of natural products and synthetic compounds built upon this scaffold highlight its versatility. Notable natural products include (+)-conocarpan, known for its antifungal activity, and (+)-decursivine, which exhibits antimalarial properties. mdpi.com The 2,3-DHB core is not only central to natural products but also serves as a key framework for creating synthetic derivatives with therapeutic potential, including approved drugs. mdpi.comnih.gov

Strategies for the Total Synthesis of Natural Products Incorporating the 2,3-Dihydrobenzofuran Skeleton

The synthesis of natural products containing the 2,3-dihydrobenzofuran skeleton has been a major focus of numerous research efforts. rsc.orgnih.gov These endeavors are driven by the interesting biological activities of the target molecules and the synthetic challenges they present. The total synthesis of compounds such as decursivine, serotobenine, lithospermic acid, linderol A, and various resveratrol (B1683913) oligomers showcases a range of innovative strategies for constructing and manipulating the 2,3-DHB core. rsc.orgnih.gov

A primary challenge in the total synthesis of 2,3-dihydrobenzofuran-containing natural products is the efficient and stereocontrolled construction of the core heterocyclic system. Organic chemists have developed a multitude of synthetic routes to address this challenge.

Transition metal catalysis has emerged as a powerful tool for forging the 2,3-dihydrobenzofuran framework. nih.gov For instance, a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides a direct route to chiral substituted 2,3-dihydrobenzofurans with excellent control over stereochemistry. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by annulation with 1,3-dienes offers another efficient, redox-neutral pathway to these structures. organic-chemistry.org Other notable metal-catalyzed approaches include copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters and nickel-catalyzed syntheses using ortho-substituted aryl halides. nih.gov

Beyond metal catalysis, pericyclic reactions like [3+2] cycloadditions are also employed for the convenient synthesis of the five-membered heterocyclic ring. nih.gov These methods often allow for the rapid assembly of complex structures from relatively simple starting materials. The development of these varied and efficient synthetic routes has been instrumental in enabling the total synthesis of complex natural products and their analogues.

Biomimetic synthesis, which seeks to mimic nature's own synthetic strategies, offers an elegant and often efficient approach to natural product synthesis. rsc.org In the context of 2,3-dihydrobenzofuran-containing lignans (B1203133) and neolignans, synthetic chemists have drawn inspiration from proposed biosynthetic routes. rsc.org One such approach involves an oxidative dimerization process. For example, the synthesis of XH-14, a natural product, has been achieved through an oxidative dimerization of methyl ferulate, which effectively forms the benzofuran (B130515) skeleton. rsc.org

Another biomimetic strategy involves the acid-mediated rearrangement of aurones (2-benzylidene-3-(2H)-benzofuran-3-ones). The reduction of aurones yields allylic alcohols (2,3-dihydrobenzofuran-3-ols), which are sensitive to acidic conditions. Treatment with acid can induce a rearrangement, potentially mimicking a biosynthetic transformation, to yield other classes of natural products. This facile conversion is considered a possible biosynthetic route for certain 2-benzoylbenzo[b]furans in plants. rsc.org These biomimetic approaches not only provide effective synthetic routes but also offer insights into the potential pathways by which these complex molecules are assembled in nature.

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

To explore the full therapeutic potential of the 2,3-dihydrobenzofuran scaffold, researchers often design and synthesize compound libraries. nih.govnih.gov These libraries, containing a systematic variation of substituents on the core structure, are crucial for conducting structure-activity relationship (SAR) studies. SAR studies help to identify the key structural features responsible for a compound's biological activity and to optimize lead compounds into potent drug candidates. acs.org

The construction of 2,3-dihydrobenzofuran-based libraries is often achieved through diversity-oriented synthesis, which aims to produce a wide range of structurally diverse molecules from a common set of starting materials. diva-portal.orgnih.gov Efficient synthetic protocols have been developed to prepare libraries based on scaffolds like 3-carboxy-2-aryl-trans-2,3-dihydrobenzofurans. acs.org

A common strategy involves the use of readily available commercial building blocks, such as salicylaldehydes, aryl boronic acids or halides, and various amines. acs.orgresearchgate.net These components can be combined through multicomponent reactions or sequential synthetic steps to generate a large number of final compounds. researchgate.net To ensure the library possesses a broad range of physicochemical properties, statistical molecular design (SMD) is often employed to select the optimal combination of building blocks. acs.org This approach ensures that the resulting library is well-suited for robust SAR analysis following biological screening. acs.org Methodologies for library creation are diverse and can range from random mutagenesis techniques to more focused approaches that target specific residues or regions for modification. nih.govresearchgate.net

Table 1: Building Blocks for 2,3-Dihydrobenzofuran Library Synthesis

Building Block CategoryExamplesPurpose in Diversification
Salicylaldehydes Substituted salicylaldehydesVaries substitution on the benzene (B151609) ring
Arylating Agents Aryl boronic acids, Aryl halidesIntroduces diverse aryl groups at the C2-position
Amines Primary and secondary aminesCreates a variety of amide functionalities

Once a library is synthesized, the compounds are evaluated to understand how specific structural modifications impact their biological properties. This is the core of SAR studies. For example, in the development of novel anti-inflammatory agents based on the 2,3-dihydrobenzofuran-2-one scaffold, a series of analogues were synthesized and tested. nih.gov The results of these studies showed that introducing an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position led to very powerful anti-inflammatory agents that were potent inhibitors of prostaglandin (B15479496) synthesis. nih.gov The most active compound from this series, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be significantly more potent than the established drug diclofenac. nih.gov

In another example, the 2,3-dihydrobenzofuran scaffold was used as a platform to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov Starting from a natural product with low affinity, researchers used a combination of molecular docking and chemical synthesis to create a small library of derivatives. nih.gov The evaluation of these structural modifications led to the identification of compounds with significantly improved activity, demonstrating that the 2,3-dihydrobenzofuran framework is a suitable lead structure for developing new mPGES-1 inhibitors. nih.gov These examples clearly illustrate the power of systematic structural modification and evaluation in drug discovery. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for 2,3-Dihydrobenzofuran-2-ones

Position 5 SubstituentPosition 6 SubstituentBiological Activity
HHLow
ClCyclohexylHigh (Potent anti-inflammatory)
HPhenylModerate
ClPhenylHigh

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of dihydrobenzofuran derivatives often involves cyclization and functionalization steps. For example, microbial hydroxylation of bromophenylacetic acid precursors can yield hydroxylated intermediates, which are cyclized under basic conditions (e.g., K₂CO₃ in acetone at reflux) to form the dihydrobenzofuran core . For 6-hydroxy derivatives, regioselective hydroxylation is critical; chromatographic separation may be required to isolate the desired regioisomer . Reaction optimization (e.g., solvent choice, temperature) and catalysts (e.g., BF₃·OEt₂ for borane reductions) significantly affect yields and purity . Analytical techniques like NMR and TLC are essential for monitoring progress .

Q. How can the stereochemistry and regiochemistry of this compound be confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment . For routine analysis, compare experimental NMR chemical shifts (¹H and ¹³C) with computational predictions or literature data. For example, diastereomeric mixtures formed via carbopalladation intermediates in Pd-catalyzed reactions require careful analysis of coupling constants and NOE effects to distinguish stereoisomers . Chiral chromatography or derivatization with chiral auxiliaries can resolve enantiomers, as seen in the synthesis of (R)- and (S)-methyl esters of related dihydrobenzofurans .

Q. What are the typical functionalization reactions for dihydrobenzofuran derivatives, and how are they optimized?

  • Methodological Answer : Common reactions include halogenation, oxidation, and Pd-mediated cross-couplings. For example, 4-bromo-2,3-dihydrobenzofuran undergoes Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 4-position . Oxidation with KMnO₄ or CrO₃ can convert dihydrobenzofurans to fully aromatic benzofurans, while reduction with LiAlH₄ targets carbonyl groups . Optimize conditions by varying catalysts (e.g., Pd(PPh₃)₄ for couplings), solvents (e.g., MeOH vs. THF), and stoichiometry to suppress side reactions like over-oxidation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) affect the synthesis of dihydrobenzofuran derivatives?

  • Methodological Answer : In Pd-catalyzed C–H arylation, carbopalladation intermediates can undergo SN1-like mechanisms in protic solvents (e.g., MeOH), leading to syn/anti diastereomers of 3-methoxy-2,3-dihydrobenzofuran . Computational studies (DFT) and kinetic experiments (e.g., rate acceleration with TFA) help identify dominant pathways. Control experiments (e.g., deuterated solvents, radical traps) can rule out alternative mechanisms .

Q. What strategies address contradictions in reported biological activities of dihydrobenzofuran derivatives?

  • Methodological Answer : Discrepancies in antioxidant or antifungal data may arise from assay conditions (e.g., lipid peroxidation vs. DPPH radical scavenging) or impurity profiles . Validate activities using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) and ensure compound purity via HPLC (>95%). Molecular docking studies can reconcile conflicting receptor-binding data by modeling interactions with bacterial gyrase or eukaryotic targets .

Q. How can microbial hydroxylation be optimized for regioselective synthesis of 6-hydroxy derivatives?

  • Methodological Answer : Strain engineering (e.g., Aspergillus niger) and substrate modification (e.g., electron-withdrawing groups) enhance regioselectivity . Fed-batch fermentation and pH control improve yields of 2-bromo-6-hydroxyphenylacetic acid, a precursor to 6-hydroxy-dihydrobenzofurans . Metabolite profiling (LC-MS) identifies competing hydroxylation pathways for targeted suppression .

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